BenchChemオンラインストアへようこそ!

N-hydroxy-4-nitrobenzylamine

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery Probe

N-Hydroxy-4-nitrobenzylamine (CAS 2912-97-2), systematically named N-[(4-nitrophenyl)methyl]hydroxylamine, is a small-molecule arylalkyl hydroxylamine (C₇H₈N₂O₃, MW 168.15 g/mol) that functions as a synthetic intermediate and a pharmacologically relevant probe. Its structure combines an N-hydroxylamine head group with a 4-nitrobenzyl substituent, placing it at the intersection of N-substituted hydroxylamines and nitroaromatic compounds.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 2912-97-2
Cat. No. B13536307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-nitrobenzylamine
CAS2912-97-2
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNO)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4,8,10H,5H2
InChIKeyJYQIRTMMOJTJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-nitrobenzylamine (CAS 2912-97-2) Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


N-Hydroxy-4-nitrobenzylamine (CAS 2912-97-2), systematically named N-[(4-nitrophenyl)methyl]hydroxylamine, is a small-molecule arylalkyl hydroxylamine (C₇H₈N₂O₃, MW 168.15 g/mol) that functions as a synthetic intermediate and a pharmacologically relevant probe. Its structure combines an N-hydroxylamine head group with a 4-nitrobenzyl substituent, placing it at the intersection of N-substituted hydroxylamines and nitroaromatic compounds . The compound is primarily utilized in medicinal chemistry and chemical biology for enzyme inhibition studies, acting as a weak but measurable binder of carbonic anhydrase isoforms (hCA I, II, IX) and the SHP2 phosphatase catalytic domain [1]. It also serves as a precursor for N-nitrosohydroxylamine derivatives evaluated as tyrosinase inhibitors [2]. Commercially, it is available from specialized chemical suppliers at a standard purity of 97%, with batch-specific quality documentation (NMR, HPLC, GC) .

Why N-Hydroxy-4-nitrobenzylamine Cannot Be Replaced by Generic Hydroxylamine Synthons in Research


Substituting N-hydroxy-4-nitrobenzylamine with a generic N-arylhydroxylamine or an O-substituted isomer (e.g., O-(4-nitrobenzyl)hydroxylamine, CAS 2086-26-2) is not scientifically equivalent because the methylene spacer between the aromatic ring and the hydroxylamine group fundamentally alters the electronic environment, reduction potential, and enzyme binding mode [1]. While O-(4-nitrobenzyl)hydroxylamine is widely used as a UV-chromophore derivatization agent for aldehydes and reducing sugars, the N-benzyl hydroxylamine architecture (N vs. O substitution) generates a distinct pharmacophore with a different hydrogen-bond donor/acceptor pattern . Direct experimental evidence confirms this differentiation: in carbonic anhydrase inhibition assays, N-hydroxy-4-nitrobenzylamine exhibits measurable selectivity among isoforms (hCA IX Ki = 1.60 µM vs. hCA II Ki > 100 µM), a profile that cannot be achieved with O-linked isomers or simple benzylamine derivatives [2]. Similarly, its Ki of 4.60 µM against the SHP2 catalytic domain represents a defined starting point for phosphatase inhibitor development that would be lost with an O-analog [3].

Quantitative Differentiation Evidence for N-Hydroxy-4-nitrobenzylamine: Head-to-Head Binding Data vs. Closest Analogs


Carbonic Anhydrase Isoform Selectivity: N-Hydroxy-4-nitrobenzylamine vs. O- and N-Aryl Hydroxylamine Comparators

N-Hydroxy-4-nitrobenzylamine demonstrates a stark, quantifiable selectivity window among human carbonic anhydrase isoforms that is absent in O-(4-nitrobenzyl)hydroxylamine and most simple N-arylhydroxylamines. In a standardized phenol red-based stopped-flow CO₂ hydrase assay, the compound inhibited the tumor-associated isoform hCA IX with a Ki of 1.60 µM, while exhibiting negligible activity against the ubiquitous cytosolic isoform hCA II (Ki > 100 µM), yielding a selectivity ratio exceeding 62-fold [1]. For the cytosolic isoform hCA I, the Ki was 7.97 µM, representing a 5-fold selectivity for hCA IX over hCA I [2]. In contrast, the O-isomer (CAS 2086-26-2), a commonly purchased derivatization reagent, shows no reported CA inhibition within this range, and the direct N-phenyl analog (N-phenylhydroxylamine) is typically screened as a pan-isoform inhibitor lacking this selectivity signature. This selectivity profile is critical for researchers requiring an hCA IX-biased pharmacological tool with a defined selectivity window.

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery Probe

SHP2 Phosphatase Inhibition: Quantified Binding Affinity vs. Structural Analogs for Allosteric Inhibitor Screening

N-Hydroxy-4-nitrobenzylamine exhibits a defined, reversible inhibition of the SHP2 catalytic domain, a key oncology target, with a competitive Ki of 4.60 µM and an IC₅₀ of 8.30 µM in spectrophotometric assays monitoring p-nitrophenyl phosphate (pNPP) to p-nitrophenol conversion [1]. This places it as a weak but measurable inhibitor, suitable as a reference ligand for fragment-based screening or as a core scaffold for medicinal chemistry optimization. By comparison, the O-isomer (O-(4-nitrobenzyl)hydroxylamine, CAS 2086-26-2) and the structurally simpler 4-nitrobenzylamine lack the N-hydroxyl moiety required for active-site metal coordination and exhibit no detectable SHP2 inhibition at comparable concentrations [2]. N-Phenylhydroxylamine, while the closest N-aryl analog, has not been reported as an SHP2 inhibitor in BindingDB or ChEMBL, implying the 4-nitrobenzyl group specifically contributes to SHP2 binding that would be lost with a simple phenyl substituent. This binding specificity provides a unique quantitative benchmark for SHP2 inhibitor screening libraries relying on N-hydroxybenzyl pharmacophores.

SHP2 Phosphatase Allosteric Inhibition Cancer Therapeutics

Electroreduction Mechanism: Confirmed N-O Bond Cleavage Kinetics vs. N-Aryl Hydroxylamine Class Behavior

Electrochemical studies on the closely related compound N-(4-nitrophenyl)hydroxylamine establish that N-arylhydroxylamines with a 4-nitro substituent undergo electroreduction via a defined ECE mechanism, proceeding through N-O bond cleavage in the radical anion stage with subsequent nucleophilic substitution reactions by aniline and hydroxide anions [1]. Although this direct study used the N-phenyl rather than the N-benzyl derivative, it establishes a class-level framework: N-hydroxy-4-nitrobenzylamine, by virtue of its N-benzyl rather than N-phenyl attachment, is expected to exhibit a distinct reduction potential and radical anion stability due to the electron-donating methylene spacer [2]. This differentiates it from N-(4-nitrophenyl)hydroxylamine, which has been unequivocally shown to form azobenzene derivatives via OH⁻ substitution by phenylhydroxylamine anions during bulk electrolysis, a degradation pathway that may be significantly modulated for the benzyl analog [3]. For procurement in electrochemical or bioreductive prodrug research, this N-benzyl architecture provides a chemically distinct reduction profile compared to directly N-aryl-linked hydroxylamines.

Electrochemical Analysis Reductive Metabolism N-O Bond Cleavage

Synthetic Access: Documented One-Step Reduction of 4-Nitrobenzaldoxime vs. Multi-Step Routes for O-Isomers

A dedicated synthetic procedure for N-hydroxy-4-nitrobenzylamine has been reported via phase-transfer catalyzed reduction of the commercially available 4-nitrobenzaldoxime using benzyltriethylammonium borohydride (BTEABH), achieving an isolated yield of approximately 89% [1]. This one-step transformation directly from a cheap, procurable oxime precursor represents a synthetic advantage over the O-isomer, O-(4-nitrobenzyl)hydroxylamine (CAS 2086-26-2), which typically requires a multi-step sequence: N-hydroxyphthalimide O-alkylation with 4-nitrobenzyl bromide followed by hydrazinolysis or acidic deprotection, yielding the HCl salt . The documented 89% yield for the N-isomer provides a robust, reproducible synthesis amenable to in-house production in medicinal chemistry laboratories, reducing reliance on commercial supply and enabling custom scale-up. The availability of a high-yield published protocol also means procurement teams can benchmark quotes against the raw material cost of 4-nitrobenzaldoxime plus BTEABH.

Synthetic Methodology Phase-Transfer Catalysis Oxime Reduction

Optimal Procurement Scenarios for N-Hydroxy-4-nitrobenzylamine (CAS 2912-97-2) Based on Quantitative Differentiation Evidence


Starting Scaffold for Tumor-Selective Carbonic Anhydrase IX (hCA IX) Inhibitor Development

N-Hydroxy-4-nitrobenzylamine is the most appropriate starting point for any medicinal chemistry program targeting hCA IX with an isoform-selective hydroxylamine-based inhibitor. Its Ki of 1.60 µM against hCA IX, combined with >62-fold selectivity over the ubiquitous cytosolic isoform hCA II (Ki > 100 µM) [1], provides a pre-validated scaffold that directly addresses the challenge of avoiding hCA II-related off-target effects (a common pitfall with pan-inhibitors). Unlike the O-isomer or simple N-aryl hydroxylamines, this compound uniquely bridges a measurable affinity for the tumor-associated isoform with a wide selectivity window, enabling structure-activity relationship (SAR) expansion around the 4-nitrobenzyl and N-hydroxyl groups without the need for de novo hit identification. Procurement of this specific CAS number guarantees the correct connectivity (N-benzyl hydroxylamine) essential for the observed selectivity profile.

Reference Inhibitor for SHP2 Allosteric Pocket Screening and Fragment-Based Drug Discovery (FBDD)

For laboratories conducting fragment-based screening against the SHP2 catalytic domain, N-hydroxy-4-nitrobenzylamine serves as a quantitatively defined reference inhibitor with a competitive Ki of 4.60 µM and IC₅₀ of 8.30 µM [2]. This compound fills a critical gap: most commercially available hydroxylamine derivatives (e.g., O-substituted or unsubstituted benzylamines) show no detectable SHP2 binding, making this the only validated µM-range binder in its subclass. It can be used as a positive control in biochemical assays, a competitor ligand in surface plasmon resonance (SPR)-based fragment displacement screens, or a core scaffold for iterative fragment growing. Purchasing this exact CAS ensures consistency across screening campaigns, as the N-hydroxy-4-nitrobenzyl architecture is the minimal pharmacophore required for SHP2 active-site engagement.

Custom Synthesis of Tyrosinase Inhibitor Libraries via N-Nitrosohydroxylamine Derivatization

N-Hydroxy-4-nitrobenzylamine is the key synthetic intermediate for generating N-substituted N-nitrosohydroxylamines, a compound class with demonstrated mushroom tyrosinase inhibitory activity [3]. Direct N-nitrosation of the parent hydroxylamine yields the corresponding N-(4-nitrobenzyl)-N-nitrosohydroxylamine, which can be screened alongside analogs with varying substituents to establish structure-inhibition relationships. The 89% one-step availability from 4-nitrobenzaldoxime ensures that medicinal chemistry groups can produce this precursor in high yield without multi-step purification [4]. For organizations building tyrosinase inhibitor libraries, sourcing N-hydroxy-4-nitrobenzylamine guarantees a single-step entry into the N-nitrosohydroxylamine chemical space.

Electrochemical Probing of Bioreductive Prodrug Activation Mechanisms

In the design of hypoxia-activated prodrugs, the 4-nitrobenzyl moiety is a validated trigger that undergoes bioreductive fragmentation upon enzymatic nitroreductase-mediated reduction to the corresponding hydroxylamine [5]. N-Hydroxy-4-nitrobenzylamine represents the directly reduced hydroxylamine intermediate in this cascade and can be used as an authentic analytical standard to calibrate LC-MS/MS detection of the active metabolite. Furthermore, its electrochemical signature (ECE mechanism with N-O bond cleavage) provides a clean in vitro model for studying the reductive activation pathway without the confounding variables of cellular enzyme expression. Procuring this compound enables precise mechanistic studies that O-substituted or N-aryl hydroxylamine analogs cannot fully replicate. [6]

Quote Request

Request a Quote for N-hydroxy-4-nitrobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.